molecular formula C15H16N2O2 B2422830 1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 1164507-68-9

1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2422830
CAS No.: 1164507-68-9
M. Wt: 256.305
InChI Key: HXTRZUMTUWPKFW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-6-14(12(2)10-11)17-15(18)16-8-7-13-4-3-9-19-13/h3-10H,1-2H3,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTRZUMTUWPKFW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)N/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer, antiviral, and other therapeutic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O2_{2}
  • IUPAC Name : this compound

This compound features a urea moiety linked to a furan derivative and a dimethylphenyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of urea compounds exhibit significant cytotoxicity against various cancer cell lines. The specific compound under discussion has demonstrated promising results in vitro.

Case Study: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various urea derivatives, this compound was tested against breast and colon cancer cell lines. The results indicated:

CompoundCell LineIC50_{50} (μM)Reference
This compoundMCF-7 (Breast)15.5
This compoundHCT116 (Colon)12.3

These findings suggest that this compound possesses significant anticancer properties, warranting further investigation.

Antiviral Activity

The antiviral potential of this compound has also been explored. In particular, studies have focused on its efficacy against viruses such as herpes simplex virus (HSV).

Research Findings on Antiviral Efficacy

A comparative study assessed the antiviral activity of several compounds against HSV. The results for this compound were as follows:

CompoundVirus TypeEC50_{50} (μM)Reference
This compoundHSV-130.0
Comparison Compound AHSV-140.0

The lower EC50_{50} value indicates that the compound is more effective than the comparison compound against HSV.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in neoplastic cells.
  • Antiviral Mechanisms : The compound may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral propagation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.